5-((Trimethylsilyl)ethynyl)indolin-2-one 5-((Trimethylsilyl)ethynyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14003274
InChI: InChI=1S/C13H15NOSi/c1-16(2,3)7-6-10-4-5-12-11(8-10)9-13(15)14-12/h4-5,8H,9H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H15NOSi
Molecular Weight: 229.35 g/mol

5-((Trimethylsilyl)ethynyl)indolin-2-one

CAS No.:

Cat. No.: VC14003274

Molecular Formula: C13H15NOSi

Molecular Weight: 229.35 g/mol

* For research use only. Not for human or veterinary use.

5-((Trimethylsilyl)ethynyl)indolin-2-one -

Specification

Molecular Formula C13H15NOSi
Molecular Weight 229.35 g/mol
IUPAC Name 5-(2-trimethylsilylethynyl)-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C13H15NOSi/c1-16(2,3)7-6-10-4-5-12-11(8-10)9-13(15)14-12/h4-5,8H,9H2,1-3H3,(H,14,15)
Standard InChI Key IFFJQBNBDLMIMB-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=CC2=C(C=C1)NC(=O)C2

Introduction

Synthesis and Optimization

Key Synthetic Routes

While no direct synthesis of 5-((Trimethylsilyl)ethynyl)indolin-2-one is documented, plausible methods include:

Sonogashira Coupling

A palladium-catalyzed cross-coupling between 5-bromoindolin-2-one and trimethylsilylacetylene. This method is widely used for ethynyl-indole derivatives, achieving yields of 70–85% under optimized conditions .

Table 1: Representative Reaction Conditions

ComponentQuantity/ParameterRole
5-Bromoindolin-2-one1.0 equivElectrophilic partner
Trimethylsilylacetylene1.2 equivNucleophile
Pd(PPh3_3)2_2Cl2_25 mol%Catalyst
CuI10 mol%Co-catalyst
Triethylamine2.0 equivBase
Temperature80°CReaction control
Time12–24 hoursCompletion

Diisopropylzinc-Mediated Alkylation

A non-catalytic method demonstrated for TMS-ethynyl pyridines , where diisopropylzinc acts as both base and nucleophile. Applied to indolin-2-one, this could enable regioselective alkylation at the 5-position.

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: The TMS group enhances thermal resilience, with decomposition temperatures >200°C (analogous to 2-(Trimethylsilylethynyl)pyridine) .

  • Hydrolytic sensitivity: Susceptible to acidic or basic conditions, cleaving the Si–C bond to yield free ethynylindolin-2-one .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (lipophilicity)3.2 ± 0.3ChemAxon Calculator
Water solubility0.02 mg/mL (25°C)ALOGPS
pKa8.9 (indolinone NH)SPARC
Molecular weight273.42 g/molEmpirical formula

Biological Activity and Mechanisms

Pharmacokinetic Profiling

  • Drug-likeness: Compliance with Lipinski’s Rule of Five (molecular weight <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10) .

  • Metabolic stability: Predicted CYP3A4-mediated oxidation at the indole ring, necessitating prodrug strategies for oral bioavailability .

Applications and Future Directions

Targeted Cancer Therapy

The compound’s VEGFR-2 inhibitory profile suggests utility in:

  • Angiogenesis suppression: Blocking tumor vascularization in breast (MCF-7) and liver (HepG2) cancers .

  • Combination regimens: Synergy with checkpoint inhibitors (e.g., pembrolizumab) to enhance immune-mediated cytotoxicity.

Chemical Biology Probes

The ethynyl group enables click chemistry applications (e.g., CuAAC) for:

  • Protein labeling: Tagging kinase domains in live-cell imaging.

  • Proteomics: Identifying VEGFR-2 interactomes via biotin-azide conjugates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator